2-Naphthyl methacrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Poly(2-naphthyl methacrylate) for Plastic Scintillators

Scientific Field: Polymer Chemistry, Material Science

Summary of the Application: Poly(2-naphthyl methacrylate) (P2-NMA) is a fluorescent polymer that can emit light when exposed to ionizing radiations. Plastic scintillators are materials that are used in radiation portal monitors.

Methods of Application or Experimental Procedures: An improved procedure was described for the synthesis of poly(2-naphthyl methacrylate) from methacryloyl chloride and 2-naphthol without isolation and purification of the corresponding monomer. The reaction was carried out in flame-dried glassware with 2-naphthol, THF, benzoyl peroxide, triethylamine, and methacryloyl chloride.

Results or Outcomes: The synthesis of poly(2-naphthyl methacrylate) was successful with a yield of 47%.

Photonic & Optical Materials

Scientific Field: Material Science, Optics

Summary of the Application: 2-Naphthyl methacrylate is used in the field of photonic and optical materials.

Separation on Newcrom R1 HPLC column

Scientific Field: Analytical Chemistry

Summary of the Application: 2-Naphthyl methacrylate can be separated on a Newcrom R1 HPLC column.

Fluorescent Monomer

Summary of the Application: 2-Naphthyl methacrylate is used as a fluorescent monomer. It has an excitation maximum at 285nm and an emission maximum at 345nm.

Neutron/Gamma-Ray Discrimination

Scientific Field: Nuclear Physics

Summary of the Application: 2-Naphthyl methacrylate is used in the Neutromania project for creating fluorescence excimers and settling triplet states under photoirradiation.

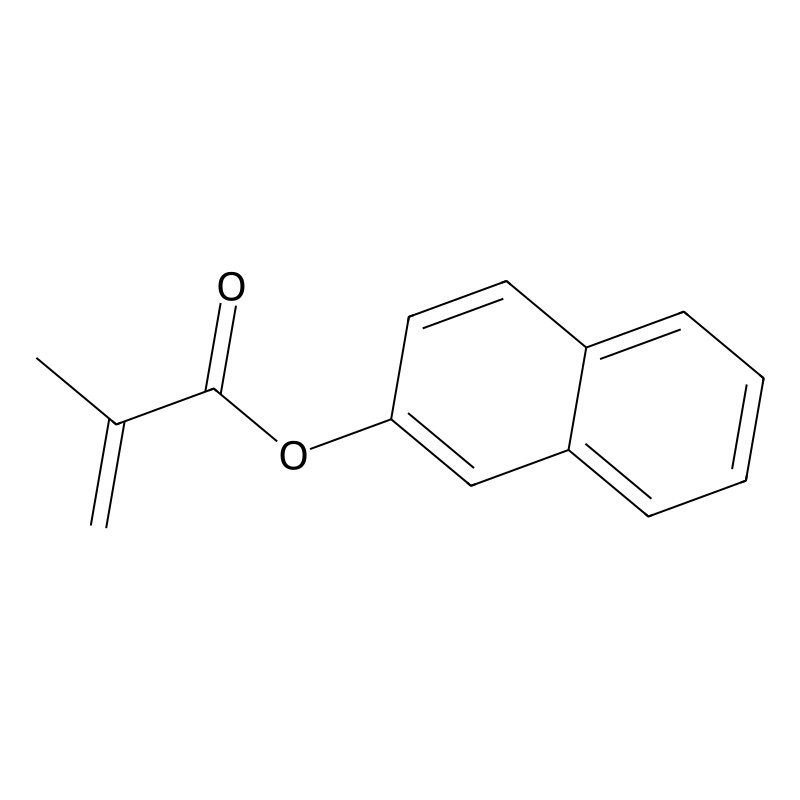

2-Naphthyl methacrylate is an organic compound with the chemical formula C₁₄H₁₂O₂. It consists of a methacrylate functional group attached to a naphthalene ring, specifically at the 2-position of the naphthalene structure. This compound is known for its unique fluorescence properties, which make it valuable in various applications, particularly in the field of polymer science and materials chemistry. Its structure allows for copolymerization with other monomers, leading to materials with enhanced optical and mechanical properties .

- Polymerization: It readily participates in free radical polymerization, forming poly(2-naphthyl methacrylate). This process can be initiated using various agents such as azo compounds or peroxides, resulting in polymers with interesting optical properties due to the presence of naphthalene units .

- Copolymers Formation: 2-Naphthyl methacrylate can copolymerize with other monomers like methyl methacrylate, styrene, and others. The resulting copolymers exhibit modified physical and chemical properties, such as improved thermal stability and fluorescence characteristics .

Several methods have been developed for synthesizing 2-naphthyl methacrylate:

- Direct Esterification: A common method involves the reaction of 2-naphthol with methacryloyl chloride in the presence of a base such as pyridine. This approach yields 2-naphthyl methacrylate without the need for extensive purification steps .

- One-Pot Synthesis: Recent advancements have introduced one-pot synthesis methods that streamline the process by combining multiple steps into a single reaction vessel. This method enhances efficiency and reduces waste .

- Copolymers Synthesis: The synthesis of copolymers containing 2-naphthyl methacrylate often employs free radical polymerization techniques, allowing for the incorporation of this monomer into various polymer matrices .

2-Naphthyl methacrylate finds applications in various fields:

- Polymer Science: It is utilized in the production of fluorescent polymers that are used in optical devices and sensors.

- Coatings: The compound can be incorporated into coatings to enhance their mechanical properties and provide UV protection due to its photostability.

- Biomedical

Several compounds share structural similarities with 2-naphthyl methacrylate. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Naphthyl methacrylate | Methacrylate | Different position on naphthalene; may exhibit different fluorescence properties. |

| Methyl methacrylate | Methacrylate | Widely used; lacks aromatic character compared to naphthyl derivatives. |

| Styrene | Aromatic compound | Used extensively in polymer chemistry; differs significantly in reactivity profile. |

| Ethylene glycol dimethacrylate | Crosslinker | Used for crosslinking; provides different mechanical properties compared to naphthyl derivatives. |

The uniqueness of 2-naphthyl methacrylate lies in its specific photophysical properties attributed to the naphthalene structure, which allows for enhanced fluorescence and potential applications in advanced materials science compared to other similar compounds. Its ability to copolymerize effectively while maintaining these properties sets it apart from more common monomers like methyl methacrylate or styrene .

Geometric Isomerism and Steric Effects in Monomer Design

The geometric configuration of alicyclic substituents in NMA derivatives significantly impacts polymer properties. Studies on poly(decahydro-2-naphthyl methacrylate)s (poly-DNMA) synthesized from four decahydro-2-naphthol isomers revealed distinct Tg values correlated with steric constraints [2] [5]. For example:

- Poly(DNMA)-II (139.3°C Tg) exhibited greater conformational flexibility due to its cis-syn-cis isomer configuration, allowing partial rotation of the decahydronaphthyl group [5].

- Poly(DNMA)-III (146.2°C Tg) adopted a trans-anti-trans geometry, creating steric hindrance that restricted side-group motion and increased rigidity [2].

These differences arise from the spatial arrangement of hydrogen atoms in the fused bicyclic system, which dictates packing efficiency and intermolecular interactions. Density functional theory (DFT) calculations confirmed that trans-anti-trans isomers have 8–12 kJ/mol higher energy barriers for conformational changes compared to cis-syn-cis variants [5].

Side-Group Dynamics and Conformational Freedom

Dynamic mechanical analysis (DMA) of poly-DNMA polymers revealed β-relaxation processes attributed to side-group motions. Poly(DNMA)-I showed a pronounced tan δ peak at 80°C (1 Hz frequency), corresponding to activation energy (Ea) of 65 kJ/mol for decahydronaphthyl group rotation [5]. In contrast, poly(DNMA)-III exhibited no detectable β-relaxation due to its rigid trans-anti-trans configuration [2].

The incorporation of flexible isomers like DNMA-II reduces activation barriers, as demonstrated by:

| Polymer Composition | Ea (kJ/mol) | Tan δ Peak Temp. (°C) |

|---|---|---|

| 100% DNMA-I | 65 | 80 |

| 50% DNMA-II/50% DNMA-I | 58 | 67 |

| 100% DNMA-III | Not observed | N/A |

This table illustrates how increasing DNMA-II content lowers both Ea and relaxation temperatures, enhancing molecular mobility.

Glass Transition Temperature Modulation

Tg values in NMA polymers are tunable through isomer selection and tacticity control. Radical polymerization of 2-naphthyl methacrylate yields atactic polymers with Tg ≈ 135°C, while Lewis pair polymerization using methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide) (MAD)/PCy3 catalysts produces syndiotactic-rich poly-NMA (87% rr) with Tg = 206°C [4]. The syndiotactic arrangement maximizes steric repulsion between adjacent naphthyl groups, reducing chain mobility.

Comparative Tg data for NMA derivatives include:

| Polymer | Tacticity (% rr) | Tg (°C) |

|---|---|---|

| Atactic poly-NMA | 63 | 135 |

| Syndiotactic poly-NMA | 87 | 206 |

| Poly(DNMA)-III | N/A | 152.9 |

Thermal Stability and Degradation Pathways

NMA polymers exhibit superior thermal stability compared to linear alkyl methacrylates due to aromatic resonance stabilization. Thermogravimetric analysis (TGA) of poly-DNMA shows onset decomposition temperatures (Td) exceeding 300°C in nitrogen [2]. Degradation proceeds via two pathways:

- Main-chain scission above 350°C, releasing methacrylic acid derivatives.

- Side-group elimination at 400–450°C, yielding naphthol fragments [8].

The decahydronaphthyl moiety further stabilizes the polymer matrix through hydrogen bonding between adjacent cyclohexane rings, delaying weight loss by 20–30°C compared to adamantane-based methacrylates [5]. However, oxidative environments accelerate degradation through radical-mediated chain cleavage at the ester linkage, necessitating protective additives for high-temperature applications [8].

Excimer Fluorescence Dynamics

2-Naphthyl methacrylate exhibits complex excimer fluorescence dynamics that are fundamentally dependent on molecular concentration, polymer architecture, and environmental conditions. The formation of excimers in poly(2-naphthyl methacrylate) systems represents a critical photophysical process that significantly influences the material's optical properties [1] [2].

Excimer Formation Mechanisms

The excimer formation process in 2-naphthyl methacrylate polymers follows a characteristic concentration-dependent pathway. At low concentrations, the polymer exhibits typical monomer fluorescence with emission maxima around 340 nanometers, displaying well-resolved vibronic structure characteristic of isolated naphthyl chromophores [3]. As concentration increases beyond a critical threshold of approximately 10⁻² molar, efficient excimer formation occurs, leading to the appearance of a broad, red-shifted emission band centered around 400 nanometers [2] [4].

The excimer formation kinetics demonstrate complex behavior influenced by polymer chain dynamics and local chromophore environment. Rate constants for excimer formation have been determined to be approximately 2.9 × 10⁹ molar⁻¹ second⁻¹ in acetonitrile at 298 Kelvin, approaching diffusion-controlled limits [5]. This rapid formation rate indicates efficient energy migration within the polymer matrix, facilitating the encounter of excited and ground-state naphthyl groups.

Spectroscopic Characteristics

The excimer emission spectrum of 2-naphthyl methacrylate displays distinctive features that distinguish it from monomer fluorescence. The broad, structureless emission band at approximately 400 nanometers reflects the sandwich-type geometry of the excimer, where two naphthyl rings adopt a face-to-face π-π stacking arrangement [6] [7]. This configuration results in significant orbital overlap and consequent red-shifting of the emission wavelength.

Time-resolved fluorescence studies reveal that excimer lifetimes are substantially longer than monomer lifetimes, typically extending to several nanoseconds compared to the few nanoseconds characteristic of monomer emission [8]. This extended lifetime reflects the stability of the excimer state and the relatively slow radiative decay process from this configuration.

| Parameter | Value | Conditions |

|---|---|---|

| Monomer Emission Maximum | 340 nm | Polymer in chloroform |

| Excimer Emission Maximum | 400 nm | Concentrated solutions |

| Excimer Formation Rate | 2.9 × 10⁹ M⁻¹s⁻¹ | Acetonitrile, 298 K |

| Critical Concentration | ~10⁻² M | Solvent dependent |

| Monomer Lifetime | Few nanoseconds | Typical aromatic systems |

| Excimer Lifetime | Extended nanoseconds | Reflects excimer stability |

Intramolecular vs. Intermolecular Excimer Formation

The excimer formation pathways in 2-naphthyl methacrylate systems involve both intramolecular and intermolecular mechanisms, each contributing differently to the overall photophysical behavior depending on system parameters [2] [9].

Intramolecular Excimer Formation

Intramolecular excimer formation occurs when naphthyl groups within the same polymer chain interact to form excimeric states. This process is particularly favored in concentrated solutions and solid-state polymer matrices where polymer chains adopt conformations that facilitate close contact between pendant naphthyl groups [10]. The efficiency of intramolecular excimer formation depends critically on the flexibility of the polymer backbone and the length of the spacer connecting the naphthyl chromophore to the main chain.

Studies of poly(ω-(1,8-naphthalimido)alkyl methacrylates) demonstrate that intramolecular excimer formation exhibits an even-odd effect related to the alkyl chain length [10]. This effect arises from conformational preferences that either favor or hinder the approach of naphthyl groups within the same polymer chain. The intramolecular process is characterized by its independence from polymer concentration, as evidenced by the constant intensity ratio of excimer to monomer emission over a wide concentration range [10].

Intermolecular Excimer Formation

Intermolecular excimer formation involves interactions between naphthyl groups on different polymer chains and becomes the dominant mechanism above critical concentrations [2] [4]. This process is highly dependent on polymer coil overlap and the degree of interpenetration between different polymer chains in solution.

The critical concentration for intermolecular excimer formation varies with molecular weight and solvent quality. Higher molecular weight polymers exhibit lower critical concentrations due to increased coil overlap at given concentrations [2]. The process is also influenced by solvent thermodynamic quality, with poor solvents promoting polymer coil compression and enhanced intermolecular interactions.

Research findings indicate that intermolecular excimer formation is attributed to the contribution of energy migration to the formation of excimeric pairs [2]. This mechanism involves initial excitation of a naphthyl chromophore followed by energy migration through the polymer matrix until the excitation encounters another naphthyl group capable of forming an excimer.

Mechanistic Distinctions

The distinction between intramolecular and intermolecular pathways can be experimentally determined through concentration dependence studies and analysis of excimer emission characteristics. Intramolecular processes show concentration-independent excimer to monomer ratios, while intermolecular processes demonstrate strong concentration dependence [9]. Additionally, the nature of the excimer emission can provide insights into the formation mechanism, with different spectral characteristics reflecting distinct geometric arrangements of the chromophores.

Photostabilization Mechanisms and Ultraviolet Resistance

2-Naphthyl methacrylate exhibits significant photostabilization properties that contribute to enhanced ultraviolet resistance in polymer systems. The naphthyl chromophore functions as an effective ultraviolet absorber and energy dissipator, providing protection against photodegradation [11] [12].

Ultraviolet Absorption Characteristics

The naphthyl group in 2-naphthyl methacrylate displays strong absorption in the ultraviolet region, with primary absorption maxima occurring around 268 nanometers in polymer matrices [3]. This absorption profile makes the compound particularly effective as a ultraviolet screen, intercepting harmful radiation before it can reach and damage the polymer backbone. The molar extinction coefficient of naphthyl compounds typically exceeds 10,000 molar⁻¹ centimeter⁻¹, indicating high absorption efficiency [13].

The absorption spectrum extends from approximately 250 to 350 nanometers, providing broad-spectrum ultraviolet protection. This wavelength range encompasses both ultraviolet-B (280-320 nanometers) and ultraviolet-A (320-400 nanometers) regions, offering comprehensive protection against the most damaging portions of the solar spectrum [14].

Energy Dissipation Mechanisms

Following ultraviolet absorption, the excited naphthyl chromophore must efficiently dissipate the absorbed energy to prevent photochemical damage. Several energy dissipation pathways operate in 2-naphthyl methacrylate systems, including fluorescence emission, internal conversion, and intersystem crossing [13] [12].

Fluorescence emission represents a radiative decay pathway that converts absorbed ultraviolet energy into longer-wavelength visible light. The quantum yield for fluorescence in naphthyl systems is typically moderate, allowing for efficient energy dissipation while maintaining some emission for potential sensing applications [11]. Non-radiative decay processes, including internal conversion and intersystem crossing, provide additional pathways for energy dissipation without the production of potentially harmful photoproducts.

Stabilization Effectiveness

The photostabilization effectiveness of 2-naphthyl methacrylate depends on several factors, including concentration, distribution within the polymer matrix, and compatibility with the host polymer system. Studies have shown that incorporation of naphthyl methacrylate into polymer systems can significantly enhance photostability, with effectiveness following specific concentration-dependent relationships [15].

The stabilization mechanism involves both direct ultraviolet absorption and indirect effects such as radical scavenging and energy transfer. The aromatic naphthyl system can trap free radicals generated by photooxidation processes, thereby interrupting degradation chain reactions [12]. Additionally, energy transfer from excited polymer segments to naphthyl groups can provide a protective pathway that prevents backbone degradation.

| Mechanism | Process | Effectiveness | Limitations |

|---|---|---|---|

| UV Absorption | Naphthyl groups absorb UV (280-320 nm) | High absorption coefficient | Limited to UV range |

| Energy Dissipation | Excess energy converted to heat via IC/ISC | Efficient energy transfer | Heat generation in matrix |

| Radical Scavenging | Aromatic system can trap radicals | Moderate radical scavenging | Not primary mechanism |

| Chromophore Shielding | Naphthyl groups protect polymer backbone | Good backbone protection | Requires adequate concentration |

Polymer Matrix Effects

The effectiveness of photostabilization by 2-naphthyl methacrylate is significantly influenced by the polymer matrix environment. Factors such as polymer mobility, free volume, and local polarity affect both the photophysical properties of the naphthyl chromophore and its ability to provide protection [12]. In rigid polymer matrices, restricted molecular motion can enhance the effectiveness of energy dissipation pathways while reducing the likelihood of photochemical side reactions.

Photo-Fries Rearrangement in Polymer Matrices

The Photo-Fries rearrangement represents a significant photochemical process in 2-naphthyl methacrylate systems, involving the light-induced rearrangement of the ester functionality to produce hydroxy-naphthyl ketones [16] [17]. This photochemical transformation has important implications for both the photostability and the potential applications of naphthyl methacrylate polymers.

Mechanistic Aspects

The Photo-Fries rearrangement in 2-naphthyl methacrylate proceeds through a well-established mechanism involving initial photoexcitation of the naphthyl chromophore followed by homolytic cleavage of the ester carbon-oxygen bond [16] [17]. The process begins with absorption of ultraviolet radiation, typically most efficient at wavelengths between 254 and 313 nanometers, leading to formation of the first excited singlet state of the naphthyl group.

From the excited singlet state, the molecule undergoes homolytic bond cleavage to generate a geminate radical pair consisting of a naphthoxy radical and an acyl radical [16]. The fate of this radical pair determines the ultimate products of the rearrangement. In-cage recombination of the radical pair leads to the formation of hydroxy-naphthyl ketones, while cage escape results in the production of naphthol and various side products including carboxylic acids and carbon dioxide [18].

Polymer Matrix Effects on Selectivity

The constraining environment of the polymer matrix significantly influences the Photo-Fries rearrangement, generally leading to higher selectivity compared to solution-phase reactions [19] [18]. The restricted mobility within the polymer matrix favors in-cage recombination processes, reducing the formation of cage-escape products and enhancing the yield of rearrangement products.

Studies have demonstrated that the regioselectivity of the Photo-Fries rearrangement is much higher in polymer matrices than in solution [20]. This enhanced selectivity arises from the constrained environment that limits the conformational flexibility of the intermediate radical pairs, thereby influencing the probability of recombination at different positions on the naphthyl ring.

The glass transition temperature of the polymer matrix plays a critical role in determining the efficiency and selectivity of the Photo-Fries rearrangement [18]. Below the glass transition temperature, the rigid matrix environment severely restricts molecular motion, leading to high selectivity but potentially reduced overall conversion. Above the glass transition temperature, increased molecular mobility facilitates the rearrangement process but may reduce selectivity due to enhanced cage escape.

Product Distribution and Characterization

The Photo-Fries rearrangement of 2-naphthyl methacrylate produces a characteristic set of products that can be readily identified and quantified using spectroscopic techniques [21]. The primary products are hydroxy-naphthyl ketones, typically favoring ortho-substitution over para-substitution. Secondary products include naphthol, carboxylic acids, and carbon dioxide, resulting from cage escape and subsequent reactions.

The product distribution depends on several factors including irradiation wavelength, intensity, temperature, and the nature of the polymer matrix [21]. At 254 nanometers irradiation, maximum conversion can reach approximately 27% of the ester groups, while irradiation at 313 nanometers requires higher energy doses to achieve similar conversion levels but may offer different selectivity profiles.

Applications and Implications

The Photo-Fries rearrangement in 2-naphthyl methacrylate systems has found applications in several technological areas, particularly in refractive index modulation and optical data storage [18] [21]. The structural changes accompanying the rearrangement lead to significant changes in the optical properties of the polymer, including shifts in absorption spectra and modifications of the refractive index.

Refractive index changes (Δn) between 0.01 and 0.07 have been observed following Photo-Fries rearrangement, with the magnitude of the change being controlled in a dose-dependent manner [18]. These changes make 2-naphthyl methacrylate systems attractive for applications in holographic recording, waveguide fabrication, and adaptive optical elements.

| Aspect | Description | Polymer-Specific Effects | Applications |

|---|---|---|---|

| Primary Products | Hydroxy-naphthyl ketones (ortho and para) | Higher selectivity than solution | Refractive index modulation |

| Quantum Yield | Low to moderate (0.1-0.3) | Matrix rigidity affects yield | Optical data storage |

| Wavelength Dependence | Most efficient at 254-313 nm | Light penetration depth limited | Photopatterning |

| Regioselectivity | Ortho > para substitution typically | Steric hindrance influences outcome | Holographic recording |

The Photo-Fries rearrangement also represents a potential pathway for controlled degradation of naphthyl methacrylate polymers under ultraviolet exposure. While this process may limit the long-term photostability of the material, it can be advantageous in applications requiring controlled polymer breakdown or surface modification [22].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant